DL-Glyceraldehyde-2-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

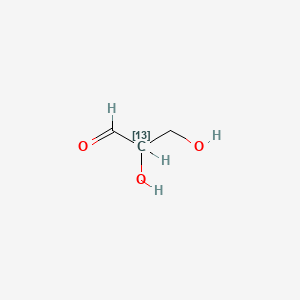

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy(213C)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: DL-Glyceraldehyde-2-13C Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and metabolic significance of DL-Glyceraldehyde-2-13C. This isotopically labeled sugar is a valuable tool in metabolic research, particularly for tracing the flux of carbon through glycolysis and related pathways.

Chemical Structure and Properties

This compound is a racemic mixture of the D and L enantiomers of glyceraldehyde, in which the carbon atom at the C2 position is the heavy isotope ¹³C.

Molecular Formula: C₂¹³CH₆O₃

Molecular Weight: 91.07 g/mol

CAS Number: 71122-43-5

The presence of the ¹³C isotope at a specific position allows for its use as a tracer in metabolic studies, with detection by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). In solution, glyceraldehyde exists in equilibrium between its open-chain aldehyde form and various cyclic hemiacetal and dimeric structures.

Below is a diagram illustrating the chemical structure of this compound.

The Role of DL-Glyceraldehyde-2-13C in Elucidating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Glyceraldehyde-2-13C is a stable isotope-labeled analog of glyceraldehyde, a key intermediate in central carbon metabolism. Its primary application in research is as a tracer to investigate the intricate network of metabolic pathways, with a particular focus on glycolysis and its associated branches. The incorporation of a carbon-13 (¹³C) isotope at the second carbon position allows for the precise tracking of the glyceraldehyde backbone as it is metabolized by cells. This guide provides an in-depth overview of the scientific applications of this compound, methodologies for its use in metabolic flux analysis, and representative data, offering a valuable resource for researchers in cellular metabolism, oncology, and drug discovery. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide presents a generalized framework and representative data based on the well-established principles of ¹³C metabolic flux analysis using similarly labeled precursors.

Introduction to this compound and Metabolic Tracing

Stable isotope tracing has become an indispensable tool for unraveling the complexities of cellular metabolism. By introducing molecules enriched with stable isotopes like ¹³C, researchers can follow the transformation of these molecules through various biochemical reactions. This compound serves as a powerful probe for interrogating the lower part of the glycolytic pathway and its connections to other metabolic routes.

Glyceraldehyde exists in two isomeric forms, D- and L-glyceraldehyde. In biological systems, D-glyceraldehyde is the relevant isomer that is phosphorylated to glyceraldehyde-3-phosphate (G3P), a central intermediate in glycolysis. The use of the racemic mixture, DL-glyceraldehyde, is common in commercially available labeled compounds. When introduced to cells, the D-isomer is readily phosphorylated and enters the metabolic network. The ¹³C label at the C-2 position is of particular interest as its fate can distinguish between different metabolic pathways.

The primary research applications of this compound include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within a metabolic network.

-

Pathway Elucidation: Identifying and confirming the activity of specific metabolic pathways.

-

Drug Discovery and Development: Assessing the impact of therapeutic agents on cellular metabolism.

-

Disease Research: Investigating metabolic reprogramming in diseases such as cancer and diabetes.

Tracing the Fate of the ¹³C Label from this compound in Glycolysis

Upon entering the cell, D-glyceraldehyde is phosphorylated by triokinase to form D-glyceraldehyde-3-phosphate-2-¹³C. This labeled intermediate then proceeds through the payoff phase of glycolysis. The position of the ¹³C label provides a unique signature to trace its journey.

Principle of 13C Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, 13C, researchers can trace the flow of atoms through metabolic pathways. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways that are crucial for cell growth, proliferation, and response to therapeutic interventions.[1][2][3] 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[4][5]

This technical guide provides an in-depth overview of the core principles of 13C-MFA, detailed experimental protocols, data analysis workflows, and applications relevant to researchers and professionals in drug development.

Core Principles of 13C Metabolic Flux Analysis

The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the relative activities of the metabolic pathways.[2][6] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.[1][4]

The overall workflow of a 13C-MFA study can be summarized in five key steps:

-

Experimental Design: Selection of the appropriate 13C-labeled tracer and experimental conditions.[1]

-

Isotopic Labeling Experiment: Culturing cells with the 13C tracer until a metabolic and isotopic steady state is reached.[1][2]

-

Metabolite Analysis: Extraction of metabolites and measurement of their mass isotopomer distributions.

-

Computational Flux Estimation: Using computational models and algorithms to estimate intracellular fluxes from the measured data.[7]

-

Statistical Analysis: Evaluation of the goodness-of-fit of the model and determination of confidence intervals for the estimated fluxes.[7]

A diagram illustrating the general workflow of 13C-MFA is provided below.

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps involved in the experimental phase.

Isotopic Labeling Experiment

-

Cell Culture: Cells are cultured in a chemically defined medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. For example, a common choice is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose.[8] It is crucial to maintain cells in a metabolic steady state, which can be achieved in continuous culture systems like chemostats or by carefully monitoring batch cultures during the exponential growth phase.

-

Tracer Selection: The choice of the 13C-labeled substrate is critical and depends on the specific metabolic pathways of interest. Different tracers will result in different labeling patterns, providing varying degrees of resolution for different fluxes. For instance, [1,2-13C2]glucose is particularly useful for resolving fluxes through the pentose phosphate pathway.[6]

Metabolite Quenching and Extraction

This is a critical step to halt all enzymatic activity instantaneously and extract the intracellular metabolites for analysis. Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.

-

Quenching: A common method for suspension-cultured mammalian cells involves rapid quenching in a cold solvent mixture, such as 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40 °C.[9] For adherent cells, the culture medium is rapidly aspirated, and the cells are washed with ice-cold saline before adding a cold extraction solvent. An alternative is fast filtration and washing, followed by quenching in liquid nitrogen, which can be completed in under 15 seconds.[10]

-

Extraction: Metabolites are typically extracted using a two-phase liquid-liquid extraction. A common solvent system is a mixture of methanol, water, and chloroform. After vigorous mixing and centrifugation, the polar metabolites will be in the upper aqueous phase, while lipids will be in the lower organic phase. The aqueous phase is collected for analysis of central carbon metabolism intermediates.[11]

Sample Preparation for Analysis

-

GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted polar metabolites, which are often non-volatile, need to be chemically derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives of amino acids and organic acids.

-

NMR: Sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy is generally simpler and non-destructive. The dried metabolite extracts are resuspended in a deuterated solvent (e.g., D2O) with a known concentration of an internal standard for quantification.[12]

Analytical Measurement

-

GC-MS: GC-MS is a widely used technique for 13C-MFA due to its high sensitivity and resolution. The derivatized metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).

-

NMR: 1H and 13C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[13] While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.

Computational Analysis

The data generated from the analytical instruments are then used in a computational workflow to estimate the intracellular fluxes.

Metabolic Network Model

A stoichiometric model of the relevant metabolic pathways is constructed. This model includes all the biochemical reactions, the stoichiometry of these reactions, and the specific carbon atom transitions for each reaction. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to construct these network models.[8]

Mathematical Modeling and Flux Estimation

The core of the computational analysis is a mathematical model that relates the intracellular fluxes to the measured MIDs. This is typically done by constructing a set of algebraic equations that describe the balance of each isotopomer for every metabolite in the network at isotopic steady state.

The estimation of metabolic fluxes is an optimization problem where the objective is to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model. This is typically achieved using a weighted least-squares regression approach.[7]

Statistical Analysis

After the best-fit flux distribution is determined, a statistical analysis is performed to assess the quality of the fit and the precision of the estimated fluxes.

-

Goodness-of-Fit: A chi-squared statistical test is used to determine if the model provides a good fit to the experimental data.

-

Confidence Intervals: The confidence intervals for each estimated flux are calculated to provide a measure of the precision of the flux estimate. This is often done using Monte Carlo simulations or by analyzing the sensitivity of the sum of squared residuals to variations in the flux values.[7]

The diagram below illustrates the logical relationship in the computational flux estimation process.

Data Presentation: Quantitative Flux Maps

The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h). Below are examples of how quantitative flux data can be presented in tables for comparison.

Table 1: Central Carbon Metabolism Fluxes in E. coli

| Reaction | Flux in Wild-Type (mmol/gDW/h) | Flux in pgi knockout (mmol/gDW/h) |

| Glucose uptake | 10.0 | 8.5 |

| Glycolysis (upper) | 8.5 | 0 |

| Pentose Phosphate Pathway | 1.5 | 8.5 |

| TCA Cycle | 5.0 | 4.2 |

| Anaplerosis (PPC) | 1.0 | 1.5 |

This table presents hypothetical but realistic flux data for wild-type E. coli and a phosphoglucose isomerase (pgi) knockout mutant, illustrating how 13C-MFA can quantify the rerouting of metabolic flux through the pentose phosphate pathway when glycolysis is blocked.[14]

Table 2: Metabolic Fluxes in Cancer Cells vs. Normal Cells

| Pathway | Flux in Normal Fibroblasts (relative to glucose uptake) | Flux in Glioblastoma Cells (relative to glucose uptake) |

| Glycolysis to Lactate | 0.1 | 0.8 |

| TCA Cycle (from Glucose) | 0.8 | 0.15 |

| TCA Cycle (from Glutamine) | 0.1 | 0.7 |

| Fatty Acid Synthesis | 0.05 | 0.3 |

This table summarizes typical metabolic shifts observed in cancer cells, such as the Warburg effect (increased glycolysis to lactate) and increased glutamine utilization to replenish the TCA cycle (anaplerosis), as can be quantified by 13C-MFA.[15][16]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key aspects of 13C-MFA.

Central Carbon Metabolism

This diagram shows the interconnected pathways of glycolysis, the pentose phosphate pathway, and the TCA cycle, which are the primary focus of many 13C-MFA studies.

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of 13C-MFA in the future.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Carbon metabolism - Reference pathway [kegg.jp]

- 9. biospec.net [biospec.net]

- 10. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

- 13. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 14. ¹³C-metabolic flux analysis for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Real-time quantitative analysis of metabolic flux in live cells using a hyperpolarized micromagnetic resonance spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a functional readout of the physiological state of a cell or organism. While traditional metabolomics offers a static snapshot of metabolite levels, the integration of stable isotope labeling provides a dynamic view of metabolic fluxes and pathway activities. This technique involves the introduction of metabolites enriched with non-radioactive, heavy isotopes (such as ¹³C, ¹⁵N, and ²H) into a biological system. By tracing the incorporation of these isotopes into downstream metabolites, researchers can elucidate metabolic pathways, quantify flux rates, and understand the metabolic fate of various compounds.[1][2][3] This guide provides an in-depth overview of the principles, experimental protocols, and data analysis strategies for stable isotope labeling in metabolomics, with a particular focus on its applications in drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling leverages the ability of analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to differentiate between molecules based on their mass-to-charge ratio (m/z) or nuclear spin properties, respectively.[4][5]

Commonly Used Stable Isotopes:

-

Carbon-13 (¹³C): The most widely used stable isotope in metabolomics.[6] Glucose and glutamine are common carbon sources in cellular metabolism and are frequently used in their ¹³C-labeled forms to trace central carbon metabolism.[1]

-

Nitrogen-15 (¹⁵N): Used to trace the metabolism of nitrogen-containing compounds such as amino acids and nucleotides.

-

Deuterium (²H): Often used to label water or specific positions in molecules to study hydrogen exchange reactions and fatty acid metabolism.

The choice of isotope and the specific labeling pattern of the tracer molecule are critical for designing an informative experiment.[6]

Labeling Strategies

There are two primary strategies for stable isotope labeling experiments in metabolomics: stationary (or steady-state) labeling and dynamic (or kinetic) labeling.

-

Stationary Isotope Labeling: In this approach, cells or organisms are cultured in the presence of a labeled substrate for a duration sufficient to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant.[7] This method is particularly useful for identifying active metabolic pathways and determining the relative contributions of different substrates to metabolite pools.

-

Dynamic Isotope Labeling (Metabolic Flux Analysis): This strategy involves collecting samples at multiple time points after the introduction of the labeled substrate.[8] By analyzing the rate of isotope incorporation into various metabolites over time, researchers can quantify the absolute rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).[7][8]

Experimental Workflow

A typical stable isotope labeling experiment in metabolomics involves several key steps, from experimental design to data analysis.

Experimental Protocols

Protocol 1: Stationary ¹³C-Glucose Labeling in Adherent Mammalian Cells

This protocol describes a typical stationary labeling experiment to assess the contribution of glucose to central carbon metabolism.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% Methanol

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard medium overnight.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C₆]-glucose (typically matching the glucose concentration of the standard medium, e.g., 25 mM).

-

Initiation of Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared ¹³C-labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a duration sufficient to approach isotopic steady-state. This time can vary depending on the cell type and the pathways of interest (e.g., 6-24 hours for central carbon metabolism).

-

Metabolite Quenching and Extraction:

-

Place the 6-well plates on ice.

-

Quickly aspirate the labeling medium.

-

Wash the cells twice with ice-cold 0.9% NaCl.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously.

-

Incubate at -80°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Protocol 2: Dynamic Labeling for Metabolic Flux Analysis

This protocol is a modification of Protocol 1 for dynamic labeling experiments.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Time-Course Sampling: At each desired time point (e.g., 0, 5, 15, 30, 60, 120 minutes), perform the metabolite quenching and extraction as described in step 5 of Protocol 1 for a subset of the wells.

-

Process all samples as described in Protocol 1.

Data Presentation

Quantitative data from stable isotope labeling experiments are typically presented in tables that show the fractional enrichment of isotopes in different metabolites. This allows for clear comparison between different experimental conditions.

Table 1: Fractional ¹³C Enrichment in Key Glycolytic and TCA Cycle Intermediates

| Metabolite | Isotopologue | Control Condition (% Enrichment ± SD) | Drug-Treated Condition (% Enrichment ± SD) |

| Glucose-6-phosphate | M+6 | 95.2 ± 1.5 | 94.8 ± 1.8 |

| Fructose-1,6-bisphosphate | M+6 | 93.1 ± 2.1 | 85.4 ± 3.2 |

| Pyruvate | M+3 | 88.5 ± 2.5 | 75.1 ± 4.1 |

| Lactate | M+3 | 90.3 ± 1.9 | 78.9 ± 3.5 |

| Citrate | M+2 | 75.6 ± 3.2 | 60.2 ± 4.5 |

| α-Ketoglutarate | M+2 | 68.9 ± 3.8 | 55.7 ± 5.1 |

| Malate | M+2 | 70.1 ± 2.9 | 58.3 ± 4.8 |

Note: This is example data. M+n refers to the isotopologue with n ¹³C atoms. Statistical significance is often denoted with asterisks.

Mandatory Visualizations

Signaling Pathway Diagram: Impact of a PI3K Inhibitor on Glucose Metabolism

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and metabolism, and its dysregulation is common in cancer.[9] Stable isotope tracing can be used to investigate how inhibitors of this pathway affect cellular metabolism.

Experimental Workflow Diagram: Sample Preparation for LC/MS Analysis

Applications in Drug Development

Stable isotope labeling is a powerful tool in various stages of drug discovery and development.[10]

-

Target Identification and Validation: By elucidating the metabolic pathways affected by a disease, researchers can identify potential drug targets.

-

Mechanism of Action Studies: Stable isotope tracing can reveal how a drug candidate alters metabolic fluxes, providing insights into its mechanism of action.[11]

-

Pharmacokinetics and Drug Metabolism (ADME): Labeled drug compounds can be administered to track their absorption, distribution, metabolism, and excretion.[10]

-

Toxicity Studies: Alterations in metabolic pathways can be early indicators of drug toxicity.

-

Biomarker Discovery: Metabolomic changes in response to drug treatment can serve as biomarkers of efficacy or resistance.

Conclusion

Stable isotope labeling has become an indispensable technique in modern metabolomics research. Its ability to provide dynamic information on metabolic pathways offers a significant advantage over traditional, static metabolomics approaches. For researchers in drug development, this technique provides a powerful means to understand disease metabolism, elucidate drug mechanisms, and assess the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. As analytical technologies continue to advance, the application of stable isotope labeling in metabolomics is expected to further expand, providing ever more detailed insights into the complexities of cellular metabolism in health and disease.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. ukisotope.com [ukisotope.com]

- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Navigating Cellular Metabolism: A Technical Guide to DL-Glyceraldehyde-2-13C in Research

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of DL-Glyceraldehyde-2-13C, a stable isotope-labeled monosaccharide crucial for dissecting metabolic pathways. This document provides a comprehensive overview of commercially available this compound and related isotopically labeled analogues, their purity, and detailed methodologies for their use in metabolic flux analysis (MFA), particularly in the context of glycolysis and the pentose phosphate pathway (PPP).

Supplier and Purity Landscape

The availability of high-purity this compound and its isotopologues is critical for accurate and reproducible metabolic studies. Below is a summary of suppliers and available purity information for various 13C-labeled glyceraldehyde compounds. While specific purity for this compound is not always publicly listed and may require direct inquiry with the supplier, the data for related compounds provide a strong benchmark for quality.

| Product Name | Supplier(s) | CAS Number | Purity Information |

| This compound | MedChemExpress, Chemsrc | 71122-43-5 | Data sheet available upon request |

| DL-Glyceraldehyde-1-13C | Sigma-Aldrich | 70849-18-2 | ≥99 atom % 13C, ≥99% (CP)[1] |

| DL-Glyceraldehyde (1-13C, 99%) | Eurisotop | - | Chemical purity: 98% |

| DL-Glyceraldehyde-1,2,3-13C3 | BOC Sciences, MedChemExpress, Cambridge Isotope Laboratories, Eurisotop | 478529-56-5 | >85% (LGC Standards), Chemical Purity 98% (Eurisotop)[2] |

| DL-[1,2-13C2]glyceraldehyde | Santa Cruz Biotechnology | 478529-51-0 | - |

| DL-Glyceraldehyde-1,3-13C2 | Toronto Research Chemicals | - | >85% |

Probing Metabolic Pathways: The Role of 13C-Labeled Glyceraldehyde

Stable isotope tracers, such as this compound, are invaluable tools for quantifying the flux through metabolic pathways.[3][4] By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. The specific labeling patterns of these metabolites, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of the activity of different metabolic routes.[2][4]

DL-Glyceraldehyde is a key intermediate in central carbon metabolism, situated at the intersection of glycolysis and the pentose phosphate pathway. As such, 13C-labeled glyceraldehyde can provide critical insights into the regulation of these pathways, which are often dysregulated in diseases such as cancer.

Experimental Protocol: 13C Metabolic Flux Analysis using Labeled Glyceraldehyde

The following protocol outlines a general workflow for conducting a 13C metabolic flux analysis experiment using a 13C-labeled glyceraldehyde tracer in mammalian cells.

1. Experimental Design and Tracer Selection:

-

Define the metabolic pathways of interest (e.g., glycolysis, pentose phosphate pathway).

-

Select the appropriate 13C-labeled tracer. For differentiating between glycolysis and the PPP, [1,2-13C]glucose is often used. This compound can be used to probe reactions downstream of the aldolase step in glycolysis.

-

Determine the optimal labeling duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This is typically determined empirically by performing a time-course experiment (e.g., sampling at 18 and 24 hours).[5]

2. Cell Culture and Isotope Labeling:

-

Culture mammalian cells in a defined medium. For adherent cells, seed them at a density that will ensure they are in the exponential growth phase during the labeling experiment.

-

On the day of the experiment, replace the standard medium with a medium containing the 13C-labeled tracer at a known concentration.

-

Incubate the cells for the predetermined duration to allow for the incorporation of the label into intracellular metabolites.

3. Metabolite Extraction:

-

Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water, kept at -80°C.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge the lysate at a high speed to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

4. Sample Analysis by Mass Spectrometry:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Analyze the derivatized samples by GC-MS or by liquid chromatography-mass spectrometry (LC-MS/MS) for polar metabolites.

-

Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the mass isotopologues of the target metabolites.

5. Data Analysis and Flux Calculation:

-

Integrate the peak areas for each mass isotopologue of the measured metabolites.

-

Correct the raw data for the natural abundance of 13C.

-

Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured isotopologue distribution data to a metabolic network model.

-

The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Visualizing Metabolic Fate: Glycolysis and the Pentose Phosphate Pathway

The following diagram illustrates the flow of the 13C label from glucose through glycolysis and the pentose phosphate pathway. The use of specifically labeled glucose, such as [1,2-13C]glucose, allows for the deconvolution of these interconnected pathways. Metabolism via glycolysis will produce distinct labeling patterns in downstream metabolites like 3-phosphoglycerate (3PG) compared to metabolism through the oxidative PPP.[5]

Caption: Carbon flow from glucose through Glycolysis and the Pentose Phosphate Pathway.

Experimental Workflow for 13C Metabolic Flux Analysis

The logical steps involved in a typical 13C-MFA experiment are outlined in the workflow diagram below. This process begins with careful experimental design and culminates in the calculation of intracellular fluxes, providing a quantitative snapshot of cellular metabolism.

Caption: A streamlined workflow for conducting 13C Metabolic Flux Analysis experiments.

Conclusion

This compound and other isotopically labeled tracers are powerful tools for elucidating the complexities of cellular metabolism. By following rigorous experimental protocols and employing sophisticated data analysis, researchers can gain unprecedented insights into the regulation of metabolic networks in health and disease. This technical guide provides a foundational framework for utilizing these techniques to advance our understanding of cellular physiology and to accelerate the development of novel therapeutics.

References

- 1. drziweidai.com [drziweidai.com]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Glyceraldehyde-2-13C: Safety, Handling, and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of DL-Glyceraldehyde-2-13C, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines its chemical and physical properties, detailed safety protocols, and its use as a tracer in metabolic flux analysis, particularly for studying glycolysis and the pentose phosphate pathway.

Chemical and Physical Properties

This compound is a C-13 labeled form of DL-Glyceraldehyde. The isotopic labeling allows it to be used as a tracer in metabolic studies.[1]

| Property | Value | Source |

| Chemical Formula | C₃H₆O₃ | |

| Molecular Weight | Approximately 91.05 g/mol (varying slightly based on isotopic purity) | N/A |

| CAS Number | 71122-43-5 | |

| Appearance | Varies; may be supplied as a solid or in solution | [2] |

| Solubility | Slightly soluble in water; insoluble in benzene, petroleum ether, and pentane. | [3] |

Safety and Handling

The following safety and handling procedures are based on information for DL-Glyceraldehyde and should be strictly followed for its isotopically labeled form.

Hazard Identification

DL-Glyceraldehyde may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is important to handle this compound with care in a well-ventilated area.[4][5]

| Hazard | Classification | Precautionary Statements |

| Skin Irritation | Causes skin irritation[4] | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] |

| Eye Irritation | Causes serious eye irritation[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] |

| Respiratory Irritation | May cause respiratory irritation[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If irritation or discomfort persists, seek medical attention.[6] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[4] Obtain medical aid immediately.[4] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[4] Obtain medical aid immediately.[4] |

| Ingestion | Do NOT induce vomiting without medical advice.[4] Rinse mouth with water.[4] Never administer anything by mouth to an unconscious person.[4] Obtain medical aid immediately.[4] |

Handling and Storage

Handling: Avoid contact with skin, eyes, and personal clothing.[4] Wash hands thoroughly after handling.[4] Use only with adequate ventilation.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4] Minimize dust generation and accumulation.[4]

Storage: Store in a tightly-closed container when not in use.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.[4][5] For some formulations, storage at 4°C is recommended.[6]

Application in Metabolic Flux Analysis

This compound is primarily used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique allows for the quantitative determination of in vivo metabolic fluxes in biological systems.[5][6][7] By introducing a ¹³C-labeled substrate, researchers can track the path of the labeled carbon atoms through metabolic pathways.[5]

Tracing Glycolysis and the Pentose Phosphate Pathway

This compound is a valuable tool for studying the central carbon metabolism, particularly the interplay between glycolysis and the Pentose Phosphate Pathway (PPP). Once it enters the cell, it is phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in both pathways.

Figure 1: Entry of this compound into central carbon metabolism.

The diagram above illustrates how this compound, after being converted to its phosphorylated and labeled form, enters the lower part of glycolysis. The ¹³C label can then be traced as it is incorporated into downstream metabolites of glycolysis or recycled back into the Pentose Phosphate Pathway.

Experimental Protocol: A Generalized Workflow for ¹³C-MFA

Figure 2: Generalized experimental workflow for a ¹³C-Metabolic Flux Analysis experiment.

1. Cell Culture:

-

Culture cells of interest in a chemically defined medium to ensure that the labeled substrate is the primary carbon source being traced.

2. Isotope Labeling:

-

Introduce a known concentration of this compound into the culture medium.

-

The duration of labeling will depend on the metabolic rates of the cells and the pathways being investigated. It is crucial to reach an isotopic steady state for accurate flux determination.

3. Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by using cold methanol or other quenching solutions.

-

Extract intracellular metabolites using appropriate solvents.

4. Sample Derivatization (for GC-MS):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like sugar phosphates need to be chemically modified (derivatized) to make them volatile.

5. Analytical Measurement:

-

Analyze the extracted metabolites using techniques such as GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] These methods can separate different metabolites and determine the extent and position of ¹³C labeling.

6. Data Analysis:

-

The raw data from the analytical instruments is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.

7. Flux Calculation:

-

The MIDs are then used in computational models that describe the metabolic network. By fitting the experimental data to the model, the rates (fluxes) of the individual reactions in the network can be estimated.

Conclusion

This compound is a powerful tool for researchers and scientists in the field of metabolic engineering and drug development. Its use in ¹³C-Metabolic Flux Analysis provides invaluable quantitative insights into the complex network of cellular metabolism. Adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel. This guide provides a foundational understanding to support the effective and safe use of this important research compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]

- 4. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Analysis of DL-Glyceraldehyde-2-13C

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of DL-Glyceraldehyde-2-13C using mass spectrometry. The focus is on providing robust and reproducible methods for researchers in metabolic studies, drug development, and related fields.

Introduction

This compound is a stable isotope-labeled form of glyceraldehyde, a key intermediate in carbohydrate metabolism. As a tracer, it allows for the investigation of metabolic pathways, such as glycolysis and the pentose phosphate pathway. Its analysis requires sensitive and specific analytical methods to differentiate and quantify the labeled and unlabeled forms. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, particularly after derivatization to increase the volatility of the analyte.

I. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the analysis of this compound due to its high resolution and sensitivity, especially when coupled with derivatization.

Sample Preparation and Derivatization

Due to its polarity and low volatility, glyceraldehyde requires derivatization prior to GC-MS analysis. The most common and effective method is trimethylsilylation (TMS), which replaces active hydrogens with a trimethylsilyl group, making the molecule more volatile and thermally stable.

Protocol: Trimethylsilylation of this compound

This two-step protocol involves methoximation followed by silylation.

Reagents and Materials:

-

This compound standard

-

Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Internal Standard (e.g., Sorbitol-13C6)

-

Sample vials (2 mL) with screw caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for drying

Procedure:

-

Drying: Evaporate the aqueous sample containing this compound to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as silylation reagents are sensitive to moisture.

-

Methoximation:

-

Add 50 µL of MOX solution to the dried sample.

-

Vortex vigorously for 1 minute to ensure complete dissolution.

-

Incubate the mixture at 60°C for 60 minutes. This step protects the aldehyde group from forming multiple derivatives.

-

-

Silylation:

-

After cooling to room temperature, add 80 µL of MSTFA + 1% TMCS.

-

Vortex for 1 minute.

-

Incubate at 60°C for 30 minutes.

-

-

Analysis: The derivatized sample is now ready for GC-MS analysis. Transfer the supernatant to a GC-MS vial.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, ramp at 6°C/min to 310°C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 290°C |

| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Mass Spectra and Data Analysis

The trimethylsilyl derivative of glyceraldehyde will produce a characteristic mass spectrum. For this compound, a mass shift of +1 m/z will be observed for fragments containing the C-2 position.

Expected Key Fragment Ions for TMS-Glyceraldehyde:

| Fragment | Unlabeled (m/z) | Labeled with 13C at C-2 (m/z) |

| [M-CH3]+ | 293 | 294 |

| [M-CH2OTMS]+ | 205 | 206 |

| [CH(OTMS)2]+ | 147 | 147 |

| [Si(CH3)3]+ | 73 | 73 |

Quantitative Analysis:

For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to monitor the characteristic fragment ions. The ratio of the peak areas of the labeled and unlabeled fragments can be used to determine the isotopic enrichment. An internal standard should be used to correct for variations in sample preparation and injection.

II. Application: Metabolic Tracer Studies

This compound can be used as a tracer to study the flux through central carbon metabolism. When introduced into a biological system, the 13C label will be incorporated into downstream metabolites.

Experimental Workflow for Metabolic Tracer Analysis

Metabolic Fate of this compound

DL-Glyceraldehyde can enter glycolysis after being phosphorylated to glyceraldehyde-3-phosphate (G3P). The 13C label at the C-2 position will be retained in G3P and subsequently incorporated into downstream metabolites of glycolysis and the TCA cycle.

Quantifying metabolic flux with DL-Glyceraldehyde-2-13C.

Application Note & Protocol

Topic: Quantifying Metabolic Flux with DL-Glyceraldehyde-2-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates (fluxes) of metabolic reactions.[1][2] Stable isotope-based MFA, particularly using 13C-labeled substrates, has become the gold standard for elucidating metabolic pathways in various biological systems, from microbes to mammalian cells.[1][3] This technique involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C label into downstream metabolites. By analyzing the mass isotopomer distributions of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative contributions of different pathways to metabolite production.[1][4]

While 13C-labeled glucose and glutamine are the most common tracers for studying central carbon metabolism, other labeled intermediates can provide unique insights into specific metabolic nodes.[5] this compound is a stable isotope-labeled form of glyceraldehyde that can be used as a tracer to probe the lower part of glycolysis and its connections to other pathways.[6] As an intermediate in glycolysis and the pentose phosphate pathway (PPP), glyceraldehyde can directly enter these pathways, offering a more targeted approach to studying fluxes around the triose-phosphate pool. This is particularly valuable for investigating diseases with altered glycolytic activity, such as cancer, and for assessing the mechanism of action of drugs that target these pathways.[5][7]

This document provides a detailed protocol for using this compound to quantify metabolic flux, covering the experimental workflow, sample analysis, and data interpretation.

Principle of the Method

DL-Glyceraldehyde is a three-carbon monosaccharide. Upon entering the cell, it is phosphorylated by a triose kinase to form glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. When using this compound, the 13C label is positioned on the central carbon atom. This labeled G3P then proceeds through the payoff phase of glycolysis, leading to the formation of labeled pyruvate and lactate. The 13C label can also be traced into the Tricarboxylic Acid (TCA) cycle via acetyl-CoA, and into anabolic pathways for the synthesis of amino acids and fatty acids.

By measuring the mass shifts in these downstream metabolites, it is possible to quantify the flux through these pathways. For instance, the M+1 isotopologue of pyruvate (pyruvate with one 13C atom) will be directly proportional to the amount of this compound that has been metabolized through glycolysis.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anticancer Effect of dl-Glyceraldehyde and 2-Deoxyglucose in Ehrlich Ascites Carcinoma Bearing Mice and Their Effect on Liver, Kidney and Haematological Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 13C Tracer Experiments in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable-isotope tracing has become a powerful tool for elucidating the intricate metabolic pathways that are active in mammalian cells. In particular, 13C metabolic flux analysis (13C-MFA) is a primary technique for quantifying intracellular fluxes, offering deep insights into cellular physiology and disease states, such as cancer. This document provides a detailed guide to the experimental design, execution, and analysis of 13C tracer experiments in mammalian cells.

Cancer cells exhibit significant metabolic alterations to support their rapid proliferation and adaptation to changing microenvironments. Techniques like 13C-MFA allow researchers to trace the fate of labeled molecules and understand these altered metabolic networks. While previously considered complex, recent advancements have made these methods more accessible.

Experimental Design Considerations

A successful 13C tracer experiment hinges on a well-thought-out experimental design. Key considerations include the choice of isotopic tracer, ensuring the attainment of isotopic steady state, and proper controls.

Tracer Selection

The selection of the 13C-labeled substrate is critical and depends on the specific metabolic pathways being investigated. Different tracers provide distinct labeling patterns that enhance the resolution of metabolic fluxes in different parts of the metabolic network.

For a comprehensive analysis of central carbon metabolism, it is often advantageous to perform parallel labeling experiments with different tracers. For instance, using a glucose tracer in one experiment and a glutamine tracer in a parallel experiment can provide a more complete picture of cellular metabolism.

| Tracer | Primary Pathways Interrogated | Rationale |

| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | This tracer provides the most precise estimates for fluxes in glycolysis and the PPP. |

| [U-13C6]glucose | Glycolysis, TCA Cycle, Lipogenesis | Uniformly labeled glucose allows for the tracking of all six carbon atoms as they traverse through various metabolic pathways. |

| [U-13C5]glutamine | TCA Cycle, Reductive Carboxylation, Lipogenesis | Uniformly labeled glutamine is the preferred tracer for analyzing the TCA cycle. It helps in understanding glutamine's contribution to lipogenesis via reductive carboxylation. |

| [1-13C]glutamine | Reductive Carboxylation | The isotopic label is retained during the reductive TCA cycle, making it useful for studying this pathway. |

| [5-13C]glutamine | Reductive Carboxylation and Fatty Acid Synthesis | The label from [5-13C]glutamine is incorporated into acetyl-CoA and fatty acids only through reductive carboxylation. |

Isotopic Steady State

A fundamental assumption for many 13C-MFA calculations is that the intracellular metabolites have reached isotopic steady state, meaning the isotopic labeling of metabolites is constant over time. It is crucial to validate this assumption for all tracer experiments.

To confirm isotopic steady state, isotopic labeling should be measured at two or more time points. If the labeling is identical at these time points, isotopic steady state has been achieved. The time required to reach this state depends on the turnover rate of the metabolites and the labeling dynamics of upstream metabolites. For proliferating mammalian cells, isotopic steady state can often be reached within a few hours. However, factors like the exchange of intracellular and external metabolites can slow down the incorporation rate. For some metabolites, such as those involved in the TCA cycle using a [U-13C6]glutamine tracer, steady state can be reached within 3 hours. Glycolytic metabolites, when using a [1,2-13C2]glucose tracer, may reach steady state in as little as 1.5 hours.

Experimental Workflow

The following diagram illustrates the general workflow for a 13C tracer experiment in mammalian cells.

Detailed Protocols

Protocol 1: Cell Culture and Labeling

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium

-

Isotope-free medium (e.g., glucose and glutamine-free RPMI)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

13C-labeled tracer (e.g., [U-13C6]glucose or [U-13C5]glutamine)

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the mid-exponential growth phase at the time of the experiment. For example, seed 200,000 A549 cells per well. Allow cells to attach and grow for at least 6 hours in a humidified incubator at 37°C and 5% CO2.

-

Tracer Medium Preparation: Prepare the labeling medium by supplementing the isotope-free basal medium with the desired concentration of the 13C tracer and other necessary nutrients. It is important to use dialyzed FBS to avoid interference from unlabeled metabolites present in regular FBS.

-

Media Change: One hour before introducing the tracer, replace the culture medium with fresh medium supplemented with dialyzed FBS. This step helps to acclimate the cells to the new serum conditions.

-

Tracer Introduction: At the start of the labeling experiment, aspirate the medium and wash the cells once with PBS. Then, add the pre-warmed tracer medium to the cells.

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the tracer and to reach isotopic steady state. This time should be optimized for the specific cell line and tracer being used.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to accurately capture the metabolic state of the cells.

Materials:

-

Cold quenching solution (e.g., 80:20 methanol:water at -75°C)

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes

Procedure:

-

Quenching: Aspirate the labeling medium and immediately add the cold quenching solution to the culture plate.

-

Incubation: Place the culture dishes at -75°C for 10 minutes to ensure complete metabolic quenching. Following this, incubate the plates on ice for 10-15 minutes to allow for freeze-thaw lysis of the cells.

-

Cell Scraping: On dry ice, use a cell scraper to detach the cells from the culture dish.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Proceed with metabolite extraction. A common method involves a liquid-liquid extraction to separate polar and nonpolar metabolites. The specifics of the extraction will depend on the downstream analytical method. For LC-MS, a protein precipitation method with methanol is often used.

Protocol 3: Sample Preparation for GC-MS Analysis

For GC-MS analysis, metabolites, particularly amino acids, need to be derivatized to increase their volatility.

Materials:

-

6 M HCl

-

N,N-dimethylformamide

-

MTBSTFA + 1% TBDMCS (derivatizing agent)

-

Acetonitrile

Procedure:

-

Hydrolysis: For proteinogenic amino acids, hydrolyze the cell pellet in 6 M HCl at 110°C for 12 hours.

-

Drying: Dry the hydrolysate overnight at approximately 80°C.

-

Derivatization:

-

Dissolve the dried sample in 50 µL of N,N-dimethylformamide.

-

Add 50 µL of MTBSTFA + 1% TBDMCS.

-

Incubate at 95°C for 1 hour.

-

-

Analysis: After cooling, centrifuge the sample to remove any debris and transfer the supernatant to an analytical vial for GC-MS analysis.

Protocol 4: Sample Preparation for LC-MS Analysis

LC-MS is often used for less stable and less abundant metabolic intermediates and does not typically require derivatization.

Materials:

-

80% Methanol

-

Deionized water

-

LC-MS grade solvents

Procedure:

-

Extraction: After quenching, extract the metabolites using a method like protein precipitation with cold methanol.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant using a SpeedVac and reconstitute the sample in a solvent compatible with the LC method.

-

Analysis: The samples are now ready for LC-MS analysis. It is recommended to analyze the samples within 24 hours of extraction and to store them at -80°C.

Data Presentation and Analysis

The raw data from the mass spectrometer needs to be corrected for the natural abundance of heavy isotopes. The corrected mass isotopomer distributions are then used for metabolic flux analysis.

Central Carbon Metabolism Pathways

The following diagrams illustrate the flow of carbon from glucose and glutamine through central metabolic pathways.

Conclusion

13C tracer experiments are a powerful methodology for quantitatively assessing metabolic pathway activity in mammalian cells. Careful experimental design, meticulous execution of protocols, and appropriate data analysis are all essential for obtaining reliable and insightful results. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement these techniques in their own studies.

Application Notes and Protocols for Central Carbon Metabolism Analysis Using DL-Glyceraldehyde-2-¹³C Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique to trace the metabolic fate of substrates and elucidate the activity of metabolic pathways. While ¹³C-labeled glucose and glutamine are commonly used tracers for metabolic flux analysis (MFA), the use of other labeled intermediates can provide more specific insights into particular nodes of central carbon metabolism. DL-Glyceraldehyde-2-¹³C is a useful tracer for probing the lower part of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and protocols for utilizing DL-Glyceraldehyde-2-¹³C in the analysis of central carbon metabolism.

Metabolic flux analysis (MFA) with stable isotopes like ¹³C is a cornerstone for understanding cellular metabolism in various contexts, including disease research and drug development.[1][2][3] The choice of isotopic tracer is critical and significantly influences the precision of the estimated metabolic fluxes.[4] While tracers like [1,2-¹³C₂]glucose are excellent for analyzing glycolysis and the pentose phosphate pathway[4], and [U-¹³C₅]glutamine is preferred for the TCA cycle[4], DL-Glyceraldehyde-2-¹³C offers a unique entry point into the central carbon metabolism.

Principle of DL-Glyceraldehyde-2-¹³C Labeling

Glyceraldehyde is a three-carbon aldose that, upon entering the cell, is phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. By introducing a ¹³C label at the second carbon (C-2) of glyceraldehyde, researchers can track the distribution of this labeled carbon through the subsequent metabolic pathways. This allows for the quantification of fluxes through glycolysis, the PPP, and the TCA cycle, as well as related biosynthetic pathways. The labeling patterns in downstream metabolites, such as pyruvate, lactate, and TCA cycle intermediates, are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]

Applications in Research and Drug Development

-

Elucidating Glycolytic and PPP Flux: Precisely measuring the flux through the lower glycolytic pathway and the non-oxidative branch of the PPP.

-

Assessing TCA Cycle Activity: Determining the contribution of glycolytic products to the TCA cycle.

-

Cancer Metabolism Research: Investigating metabolic reprogramming in cancer cells, which often exhibit altered glycolytic rates (the Warburg effect).[4]

-

Drug Discovery: Evaluating the on-target and off-target effects of drugs that modulate central carbon metabolism.

-

Metabolic Engineering: Optimizing metabolic pathways in microorganisms for the production of valuable biochemicals.[2]

Experimental Workflow

The overall experimental workflow for a DL-Glyceraldehyde-2-¹³C labeling study involves several key steps, from cell culture to data analysis.

Caption: A generalized workflow for ¹³C metabolic flux analysis.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is adapted for adherent mammalian cells but can be modified for suspension cultures or other organisms.

Materials:

-

Mammalian cell line of interest (e.g., A549 lung carcinoma)[4]

-

Complete growth medium (e.g., DMEM)

-

Glucose-free DMEM

-

DL-Glyceraldehyde-2-¹³C

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing glucose-free DMEM with DL-Glyceraldehyde-2-¹³C at a final concentration of 10-25 mM, dFBS, and other necessary supplements.

-

Aspirate the growth medium from the cells and wash twice with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient time to reach isotopic steady state. This needs to be determined empirically for each cell line and experimental condition but is often in the range of 6-24 hours.[6] It is crucial to perform a time-course experiment to confirm that isotopic steady state has been achieved.[6]

Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

-

Ice-cold 0.9% (w/v) NaCl solution

-

Extraction solvent: 80:20 (v/v) methanol:water, pre-chilled to -80°C

Protocol:

-

Place the culture plates on ice.

-

Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl.

-

Aspirate the NaCl solution and add the pre-chilled extraction solvent to the cells (e.g., 1 mL for a well of a 6-well plate).

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for 1 hour to facilitate protein precipitation.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

Sample Analysis by GC-MS

This is a common method for analyzing the labeling patterns of central carbon metabolites.

Materials:

-

Pyridine

-

Methoxyamine hydrochloride

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

GC-MS instrument

Protocol:

-

Derivatization:

-

Resuspend the dried metabolite extracts in 30 µL of 2% (w/v) methoxyamine hydrochloride in pyridine.

-

Incubate at 37°C for 90 minutes with shaking.

-

Add 70 µL of MTBSTFA + 1% TBDMCS and incubate at 60°C for 60 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto the GC-MS.

-

Use a suitable temperature gradient to separate the metabolites.

-

Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to acquire mass isotopomer distributions.

-

Data Analysis and Interpretation

Mass Isotopomer Distribution (MID)

The raw MS data provides the relative abundance of different mass isotopomers for each metabolite. For example, pyruvate (a 3-carbon molecule) can exist as:

-

M+0: All carbons are ¹²C.

-

M+1: One carbon is ¹³C.

-

M+2: Two carbons are ¹³C.

-

M+3: All three carbons are ¹³C.

The fractional abundance of each isotopomer is corrected for natural ¹³C abundance to determine the excess fractional labeling.

Metabolic Pathway Tracing with DL-Glyceraldehyde-2-¹³C

The ¹³C label from DL-Glyceraldehyde-2-¹³C enters the metabolism at the level of G3P. The following diagram illustrates the expected labeling pattern in key downstream metabolites.

Caption: Fate of the ¹³C label from DL-Glyceraldehyde-2-¹³C. (● represents ¹³C, ○ represents ¹²C).

Quantitative Data Summary

The following tables present illustrative data from a hypothetical experiment comparing a control cell line to a drug-treated cell line.

Table 1: Fractional ¹³C Labeling in Key Metabolites

| Metabolite | Control (Mole Percent Enrichment) | Drug-Treated (Mole Percent Enrichment) |

| Pyruvate (M+1) | 85.2 ± 3.1 | 65.7 ± 2.8 |

| Lactate (M+1) | 83.9 ± 3.5 | 62.1 ± 3.0 |

| Citrate (M+1) | 45.6 ± 2.2 | 25.3 ± 1.9 |

| α-Ketoglutarate (M+1) | 38.1 ± 1.9 | 18.9 ± 1.5 |

| Malate (M+1) | 42.3 ± 2.5 | 22.8 ± 2.1 |

| Ribose-5-Phosphate (M+1) | 15.8 ± 1.1 | 28.4 ± 1.7 |

Table 2: Calculated Metabolic Fluxes (relative to glyceraldehyde uptake)

| Flux | Control | Drug-Treated |

| Glycolysis (Pyruvate production) | 100 | 75 |

| Lactate Dehydrogenase | 80 | 50 |

| Pyruvate Dehydrogenase (TCA entry) | 20 | 25 |

| Pentose Phosphate Pathway | 10 | 25 |

Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.

Conclusion

DL-Glyceraldehyde-2-¹³C labeling is a valuable tool for detailed investigation of central carbon metabolism. By providing a direct entry point into the lower part of glycolysis, it offers a unique perspective that can complement studies using more common tracers like ¹³C-glucose. The protocols and guidelines presented here provide a framework for researchers to design and execute robust metabolic flux analysis experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

- 1. shimadzu.com [shimadzu.com]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Using DL-Glyceraldehyde-2-13C Infusion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing with compounds like DL-Glyceraldehyde-2-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. By introducing a 13C-labeled substrate into a living organism, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a dynamic view of metabolic processes that cannot be obtained from static metabolite measurements alone.

DL-Glyceraldehyde is a key intermediate in several central metabolic pathways, including glycolysis and gluconeogenesis. Infusion of this compound allows for the direct investigation of its metabolic fate and its contribution to various metabolic pools. This can be particularly insightful for studying diseases with altered glucose metabolism, such as diabetes, cancer, and inborn errors of metabolism.

Key Metabolic Pathways

The 2-13C label from DL-Glyceraldehyde is expected to be incorporated into several key metabolic pathways. Understanding these pathways is crucial for experimental design and data interpretation.

-

Gluconeogenesis: Glyceraldehyde can be phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in the gluconeogenic pathway, leading to the formation of labeled glucose.

-

Glycolysis: G3P is also a central intermediate in glycolysis. The label can be traced down the glycolytic pathway to pyruvate and lactate.

-

Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle, leading to the labeling of TCA cycle intermediates such as citrate, succinate, and malate.

-

Pentose Phosphate Pathway (PPP): G3P can also enter the PPP, leading to the formation of labeled ribose-5-phosphate, a precursor for nucleotide synthesis.

Metabolic fate of this compound.

Quantitative Data Summary

As no direct in vivo studies using this compound are available, the following table summarizes representative quantitative data from a study using a closely related tracer, [2-13C]glycerol, to measure gluconeogenesis in rats. This data can serve as an estimate for the expected range of metabolic flux.

| Parameter | Postabsorptive Rats | Starved Rats |

| Tracer Infusion Rate | High | High |

| Gluconeogenesis (% of glucose production) | 54 ± 2 | 89 ± 1 |

| Glycerol Turnover Rate | Increased | Increased |

| Gluconeogenesis from Glycerol | Increased | Increased |

| Hepatic Glycerol-3-Phosphate Concentration | Increased | Increased |

Data adapted from a study measuring gluconeogenesis with [2-13C]glycerol infusion in rats.

Experimental Protocols

The following protocols are adapted from established procedures for in vivo stable isotope infusion in rodents.

Animal Preparation and Catheterization

This protocol describes the surgical procedure for implanting catheters for intravenous infusion and blood sampling.

Surgical workflow for catheter implantation.

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (forceps, scissors, sutures)

-

Catheters (e.g., V.A.B.™)

-

Heparinized saline

-

Warming pad

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to surgery to allow for acclimatization.

-

Anesthesia: Anesthetize the animal using a standard protocol. Monitor the depth of anesthesia throughout the procedure.

-

Surgical Preparation: Shave the ventral neck area and sterilize the surgical site with an appropriate antiseptic.

-

Jugular Vein Catheterization: Make a small incision to expose the jugular vein. Carefully insert a catheter filled with heparinized saline into the vein and secure it with sutures. This catheter will be used for tracer infusion.

-

Carotid Artery Catheterization: Expose the carotid artery and insert a second catheter for blood sampling. Secure it in place with sutures.

-

Catheter Tunneling and Exteriorization: Tunnel the catheters subcutaneously to the dorsal neck region and exteriorize them. This prevents the animal from accessing and damaging the catheters.

-